Product packaging for 5-Propan-2-yl-1,3,5-dithiazinane(Cat. No.:CAS No. 34866-41-6)

5-Propan-2-yl-1,3,5-dithiazinane

Cat. No.: B2903434
CAS No.: 34866-41-6
M. Wt: 163.3
InChI Key: OBCQNGGOSQKNDR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ring Systems in Contemporary Organic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.comijarsct.co.in These non-carbon atoms, such as nitrogen, sulfur, and oxygen, impart unique physicochemical and electronic properties to the molecules. openaccessjournals.com This structural diversity makes them indispensable in numerous scientific fields, from medicine to materials science. openaccessjournals.comlongdom.org

The applications of heterocyclic compounds are vast and impactful. They are fundamental components of many pharmaceuticals, agrochemicals, and veterinary products. ijarsct.co.inijpsr.com In fact, a significant percentage of all new drugs contain heterocyclic moieties. nveo.org Natural products, including essential nutrients like various B vitamins and alkaloids such as morphine and penicillin, feature heterocyclic rings, highlighting their critical role in biological processes. ijarsct.co.inijpsr.com Chemists can also manipulate these structures to create novel materials with specific, tailored properties, such as conjugated polymers for electronics. openaccessjournals.comlongdom.org The synthesis of these vital compounds is a major focus of modern organic chemistry research, employing methods like cyclization reactions and transition metal-catalyzed processes. openaccessjournals.com

Overview of Dithiazinane Chemistry and its Place in N,S-Containing Heterocycles

Within the vast family of heterocyclic compounds, those containing both nitrogen and sulfur (N,S-containing heterocycles) are of significant interest. The 1,3,5-dithiazinane ring is a six-membered saturated heterocycle with two sulfur atoms and one nitrogen atom at the 1, 3, and 5 positions, respectively. hmdb.cafoodb.ca These compounds have garnered research interest for their utility in synthesizing biologically active molecules and their application as intermediates in the production of other pharmaceuticals. semanticscholar.orgontosight.ai

The synthesis of N-substituted 1,3,5-dithiazinanes is a key area of study. A traditional method involves the cyclothiomethylation of primary amines with formaldehyde (B43269) and hydrogen sulfide (B99878). semanticscholar.orgresearchgate.net However, this method has limitations, including the use of gaseous hydrogen sulfide and potentially low selectivity, which can lead to mixtures of products. researchgate.net To overcome these challenges, more efficient and selective synthesis procedures have been developed. One notable approach is the transamination of compounds like N-methyl-1,3,5-dithiazinane with various primary amines in the presence of transition metal or rare earth metal catalysts, such as those based on samarium (Sm) and cobalt (Co). semanticscholar.orgresearchgate.netpleiades.online This catalytic approach offers higher yields and selectivity for producing a range of N-aryl-1,3,5-dithiazinanes. semanticscholar.org

Structural studies, including X-ray diffraction and NMR spectroscopy, have shown that the 1,3,5-dithiazinane ring typically adopts a chair conformation. researchgate.netresearchgate.net

Research Landscape of 5-Propan-2-yl-1,3,5-dithiazinane: Context and Current Status

Direct research focused exclusively on this compound is limited. However, its significance is demonstrated through its use as a building block in the synthesis of more complex molecules. researchgate.net The compound, identified by its CAS number 34866-41-6 and molecular formula C6H13NS2, serves as a key starting material in organometallic and coordination chemistry. nih.govfluorochem.co.uk

A notable area of research involves the use of 5-alkyl- openaccessjournals.comijarsct.co.inlongdom.org-dithiazinanes, including the 5-isopropyl (propan-2-yl) derivative, to synthesize multipodal silane (B1218182) and stannane (B1208499) derivatives. researchgate.net In these syntheses, the this compound is treated with reagents like tert-Butyllithium (tBuLi) followed by the addition of organosilicon or organotin chlorides (e.g., RnSiCl4−n or RnSnCl4−n). This process yields new bis-, tris-, and tetra-(dithiazinan-2-yl)silanes and stannanes. These complex structures are studied for their conformational properties and intramolecular interactions using NMR spectroscopy and X-ray diffraction analysis. researchgate.net This research highlights the utility of this compound as a bulky heterocyclic ligand for creating elaborate main group element structures. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 5-(propan-2-yl)-1,3,5-dithiazinane
Molecular Formula C6H13NS2
PubChem CID 3529636
CAS Number 34866-41-6
Purity 97.0%
Isomeric SMILES CC(C)N1CSCSC1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NS2 B2903434 5-Propan-2-yl-1,3,5-dithiazinane CAS No. 34866-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3,5-dithiazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS2/c1-6(2)7-3-8-5-9-4-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCQNGGOSQKNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CSCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathways of 5 Propan 2 Yl 1,3,5 Dithiazinane and the 1,3,5 Dithiazinane Scaffold

Formation Mechanisms of the 1,3,5-Dithiazinane Ring System

The synthesis of the 1,3,5-dithiazinane ring is typically achieved through a multicomponent reaction involving an amine, formaldehyde (B43269), and a sulfur source, most commonly hydrogen sulfide (B99878). researchgate.net This approach aligns with the principles of green chemistry by combining multiple reactants in a single step. researchgate.net

The primary mechanism for the formation of 1,3,5-dithiazinanes is through cyclothiomethylation. researchgate.net This process involves the reaction of an amine with formaldehyde and hydrogen sulfide. researchgate.net One proposed pathway begins with the formation of an imine from the amine and formaldehyde. Subsequently, hydrogen sulfide adds to the imine, leading to an intermediate that can then cyclize with another equivalent of formaldehyde and hydrogen sulfide to form the six-membered dithiazinane ring.

An alternative pathway suggests the initial reaction between formaldehyde and hydrogen sulfide to form intermediates which then react with the amine. However, the exact sequence of events can be influenced by the reaction conditions and the nature of the starting amine. In some syntheses, such as that of thialdine, the cyclization involves an acetaldehyde (B116499) ammonia (B1221849) trimer reacting with hydrogen sulfide.

Catalysts can play a significant role in directing the outcome of dithiazinane synthesis. The reaction of dichloromethane (B109758) with sodium sulfide and monoalkylamines, for instance, can yield a mixture of 5-alkyl-1,3,5-dithiazinanes, 3,5-dialkyl-1,3,5-thiadiazinanes, and 1,3,5-trialkyl-1,3,5-triazinanes. tandfonline.com The proportion of these products is dependent on the amine's structure and the presence of a catalyst like poly(ethylene glycol). tandfonline.comtandfonline.com

Furthermore, the synthesis of N-aryl-1,3,5-dithiazinanes can be achieved through the reaction of aniline (B41778) derivatives with N-methyl-1,3,5-dithiazinane or 1,3,5-trithiane (B122704) in the presence of transition and rare earth metal salt catalysts. researchgate.net The use of Lewis acids or nanoparticle catalysts can also influence the efficiency and regioselectivity of the reaction.

Ring Transformations and Degradation Pathways

The 1,3,5-dithiazinane ring is susceptible to various transformations and degradation processes, including ring-opening reactions and polymerization.

The 1,3,5-dithiazinane ring can be opened under specific conditions. For example, a thermally mediated 6π electrocyclic ring opening has been proposed as a step in the transformation of certain dithiazine derivatives. acs.org In some cases, ring-opening can be initiated by a nucleophilic attack. For instance, the reaction of certain dithiazolylidenes with a nucleophile can lead to a ring-opened disulfide intermediate, which can then undergo intramolecular cyclization to form a new ring system. acs.org The aminolysis of bis(alkoxythiocarbonylthio)methanes with monoalkylamines can also lead to the formation of 5-alkyl-1,3,5-dithiazinanes. tandfonline.com Additionally, SN2-type ring-opening reactions have been observed in related N-tosylaziridines, providing insight into potential pathways for dithiazinane transformations. researchgate.net

A significant degradation pathway for some 1,3,5-dithiazinanes, particularly 5-(2-hydroxyethyl)-1,3,5-dithiazinane, is polymerization into an insoluble, amorphous solid. hw.ac.ukacs.org This amorphous polymeric dithiazine (apDTZ) is a known issue in industrial applications where triazine-based hydrogen sulfide scavengers are used. researchgate.netacs.org

The polymerization process is believed to be initiated by the conversion of a terminal hydroxyl group into a thiol. researchgate.net This thiol then initiates a ring-opening polymerization of the dithiazinane monomer. researchgate.netresearchgate.net The bisulfide anion, formed from the reaction of hydrogen sulfide with liberated ethanolamine, is a critical species in initiating this chain reaction. researchgate.net The resulting polymeric structure is a complex, highly insoluble material that can cause significant operational problems such as fouling in pipelines and equipment. hw.ac.ukacs.org Evidence suggests that this polymerization involves the opening of the dithiazinane ring to form these complex oligomeric or polymeric structures. researchgate.netgoogle.com

Specific Reaction Profiles of 5-Propan-2-yl-1,3,5-dithiazinane and its Analogues

The reactivity of the 1,3,5-dithiazinane ring is influenced by the substituent at the 5-position. For this compound, the isopropyl group (propan-2-yl) is an electron-donating group, which can affect the electron density and, consequently, the reactivity of the heterocyclic ring.

While specific, detailed reaction profiles for this compound are not extensively documented, general reactivity can be inferred from studies on analogous 5-alkyl-1,3,5-dithiazinanes. For example, the reaction of dichloromethane with sodium sulfide and various monoalkylamines yields the corresponding 5-alkyl-1,3,5-dithiazinanes, among other products. tandfonline.com The structure of the alkylamine influences the product distribution. tandfonline.com The synthesis of 5-benzyl-1,3,5-dithiazinane has also been reported, highlighting the feasibility of introducing various alkyl and aryl-alkyl groups at the 5-position. researchgate.net

The following interactive table summarizes some of the key reactions and transformations involving the 1,3,5-dithiazinane scaffold.

ReactantsCatalyst/ConditionsProduct(s)
Dichloromethane, Sodium Sulfide, MonoalkylaminePoly(ethylene glycol)5-Alkyl-1,3,5-dithiazinane, 3,5-Dialkyl-1,3,5-thiadiazinane, 1,3,5-Trialkyl-1,3,5-triazinane
Aniline derivatives, N-methyl-1,3,5-dithiazinaneTransition/Rare earth metal saltsN-Aryl-1,3,5-dithiazinanes
5-(2-hydroxyethyl)-1,3,5-dithiazinanePresence of H₂S and liberated ethanolamineAmorphous polymeric dithiazine (apDTZ)
Bis(alkoxythiocarbonylthio)methanes, MonoalkylaminesDichloromethane, Poly(ethylene glycol)5-Alkyl-1,3,5-dithiazinane

Photochemical Reactions Involving Isopropyl and Related Alkyl Groups

Photochemical processes involving the 1,3,5-dithiazinane scaffold are intricately linked to the precursor molecules and the specific alkyl groups attached. Research into unsymmetrically substituted N-benzyl-N-isopropyl-α,β-unsaturated thioamides has revealed a pathway to 1,3,5-dithiazinane products through photochemical reactions. clockss.org When irradiated in a benzene (B151609) solution, these thioamides undergo hydrogen abstraction by the alkenyl carbon from both the benzyl (B1604629) and isopropyl groups. rsc.org This process leads to the formation of β-thiolactam and 1,3,5-dithiazinane products, respectively. clockss.orgrsc.org

The reaction is influenced by the state of the reactants; solid-state photolysis results in hydrogen abstraction exclusively from the isopropyl group, yielding an isomeric β-thiolactam product. rsc.org The formation of the 1,3,5-dithiazinane in solution highlights the reactivity of the isopropyl group under photochemical conditions. The free energy of activation for the rotation around the C(=S)-N bond in these precursor thioamides is estimated to be between 18.4 and 19.5 kcal mol⁻¹. clockss.orgrsc.org In contrast, some related heterocyclic systems, such as 5H-Pyrazolo[3,4-e] Current time information in Bangalore, IN.pleiades.onlinemiami.edudithiazine-3-carbonitriles, have been found to be stable under irradiation at 365 nm in a DCM solution, indicating that the specific structure is crucial for photochemical reactivity. acs.org

Derivatization Strategies at the Isopropyl Moiety and Dithiazinane Ring

Derivatization of the 1,3,5-dithiazinane scaffold is a key strategy for synthesizing a variety of functionalized molecules. A prominent method involves the transamination of N-methyl-1,3,5-dithiazinane with primary arylamines and hydrazines. semanticscholar.org This approach allows for the creation of diverse N-substituted 1,3,5-dithiazinanes with high selectivity and yields, using N-methyl-1,3,5-dithiazinane as a synthetic equivalent for hydrogen sulfide and formaldehyde. semanticscholar.org The reaction's efficiency can be significantly enhanced by using transition metal-based catalysts. pleiades.onlinesemanticscholar.org Among a series of tested catalysts, Sm(NO₃)₃·6H₂O has demonstrated the highest activity. semanticscholar.org

This catalytic transamination provides a more effective and selective alternative to older methods like the cyclothiomethylation of primary amines with gaseous H₂S and aqueous CH₂O, which often result in a mixture of products. semanticscholar.org The derivatization is not limited to aromatic amines; strategies have also been developed to create new dithiazinanes and bis-dithiazinanes that bear pendant ethylamines. dntb.gov.ua

Catalytic Transamination of N-Methyl-1,3,5-dithiazinane with Various Amines semanticscholar.org
Amine ReactantCatalyst (5 mol%)ProductYield (%)
AnilineSm(NO₃)₃·6H₂ON-Phenyl-1,3,5-dithiazinane85
p-ToluidineSm(NO₃)₃·6H₂ON-(p-Tolyl)-1,3,5-dithiazinane82
2-NitroanilineSm(NO₃)₃·6H₂O5-(2-Nitrophenyl)-1,3,5-dithiazinane64
4-AminobenzonitrileSm(NO₃)₃·6H₂O4-(1,3,5-Dithiazinan-5-yl)benzonitrile75
PhenylhydrazineCoCl₂(1,3,5-Dithiazinan-5-yl)phenylamine70

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies have provided significant insights into the reaction mechanisms, stability, and properties of 1,3,5-dithiazinane derivatives, particularly 5-(2-hydroxyethyl)-1,3,5-dithiazine (MEA-dithiazine). onepetro.orgresearchgate.net This compound is a well-studied reaction product from the use of MEA-triazine as a hydrogen sulfide scavenger in industrial applications. onepetro.orgacs.org

Furthermore, computational and experimental work has explored the polymorphism of MEA-dithiazine, identifying at least two crystalline forms (I and II). onepetro.orgnih.gov Periodic and molecular Extended Tight-Binding (XTB) along with DFT calculations were used to investigate the minimal energy differences between these polymorphs. onepetro.orgresearchgate.net These studies, combined with experimental data from PXRD, DSC, and TGA, help to determine the thermodynamic stability relationship between the different solid-state forms, which is crucial for understanding and preventing fouling and crystallization issues in industrial settings. onepetro.orgresearchgate.net

Experimental and Computational Comparison of MEA-Dithiazine Polymorphs onepetro.orgnih.gov
PropertyForm IForm II
Crystal SystemTetragonalOrthorhombic
Space GroupI4₁/aPbca
Crystal Density (150K)1.410 g/cm³1.468 g/cm³
Melting Point Onset (DSC)Lower TemperatureHigher Temperature
Dominant Intermolecular InteractionO—H···O hydrogen bonds (helical strands)O—H···N hydrogen bonds (centrosymmetric dimers)
Thermodynamic StabilityLess Stable (Metastable)More Stable

Structural Characterization and Conformational Analysis of 5 Propan 2 Yl 1,3,5 Dithiazinane

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the structural framework of 5-Propan-2-yl-1,3,5-dithiazinane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provide complementary information regarding the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D-NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are routinely used to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the isopropyl group and the dithiazinane ring. The methine proton of the isopropyl group would appear as a multiplet, coupled to the six equivalent methyl protons, which would present as a doublet. The methylene (B1212753) protons of the dithiazinane ring (at positions 2, 4, and 6) would likely exhibit complex splitting patterns due to their diastereotopic nature within the chair conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the methyl and methine carbons of the isopropyl group, as well as the methylene carbons of the dithiazinane ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.

Carbon Atom Typical ¹³C Chemical Shift (ppm)
Isopropyl -CH(CH₃)₂25 - 35
Isopropyl -CH(CH₃)₂10 - 25
Dithiazinane -CH₂-30 - 50

Note: The above data is based on typical chemical shift ranges for similar structural motifs.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atom in the dithiazinane ring. The chemical shift would be indicative of the hybridization and substitution of the nitrogen. N-alkylation in heterocyclic systems generally leads to a downfield shift in the ¹⁵N NMR spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the isopropyl and dithiazinane moieties. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of the carbon signals based on their attached protons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides clues about its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture and provides its mass spectrum. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₆H₁₃NS₂.

The fragmentation of this compound under electron ionization is expected to involve characteristic losses of fragments from both the N-isopropyl substituent and the dithiazinane ring. Common fragmentation pathways for related N-alkylated heterocycles include α-cleavage adjacent to the nitrogen atom and fragmentation of the heterocyclic ring. A base peak in the spectrum of the related 5-methyl-1,3,5-dithiazinane (B58076) is observed, which undergoes subsequent loss of a thioformaldehyde (B1214467) neutral. aip.org

m/z Value Possible Fragment Significance
163[C₆H₁₃NS₂]⁺Molecular Ion (M⁺)
148[M - CH₃]⁺Loss of a methyl group from the isopropyl substituent
120[M - C₃H₇]⁺Loss of the isopropyl group
92[CH₂SCH₂S]⁺Fragment from the dithiazinane ring
46[CH₂S]⁺Thioformaldehyde fragment

Note: This table represents a plausible fragmentation pattern based on the analysis of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include C-H stretching vibrations for the alkyl groups, C-N stretching, and C-S stretching vibrations characteristic of the dithiazinane ring.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (alkyl)2850 - 3000
C-N stretching1000 - 1250
C-S stretching600 - 800

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Elucidation of Dithiazinane Ring Conformation (Chair Conformation Prevalence)

Studies on various 1,3,5-dithiazinane derivatives have consistently shown that the six-membered ring predominantly adopts a chair conformation. researchgate.net This is the most stable conformation as it minimizes both angular and torsional strain. It is therefore highly probable that the dithiazinane ring in this compound also exists in a chair conformation in the solid state. This conformation allows for the substituents on the ring atoms to occupy either axial or equatorial positions.

Analysis of Substituent Stereochemistry and Orientation (e.g., Axial Preference of N-Substituents)

A significant finding from conformational studies of N-substituted 1,3,5-dithiazinanes is the preference for the N-substituent to occupy the axial position. researchgate.net This is contrary to the behavior observed in many substituted cyclohexanes, where bulky substituents typically prefer the more sterically favorable equatorial position. In the case of 5-isopropyl-1,3,5-dithiazine, it has been observed to be in a conformational equilibrium where the preferred chair conformation at lower temperatures has the N-isopropyl group in the axial position. researchgate.net This axial preference is attributed to stereoelectronic effects, including anomeric effects involving the lone pairs of the sulfur atoms and the anti-bonding orbital of the N-C bond.

The crystal structure of this compound would provide definitive evidence for the chair conformation of the ring and the precise orientation of the isopropyl group, confirming the axial preference.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonds, Chalcogen Bonds)

The supramolecular architecture of dithiazinane derivatives in the solid state is significantly influenced by a variety of intermolecular interactions. While this compound itself lacks classical hydrogen bond donors, studies on closely related derivatives, such as 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) (MEA-dithiazine), provide profound insight into the hydrogen bonding capabilities of this heterocyclic system. nih.goviucr.org In one polymorph of MEA-dithiazine, molecules are linked through O—H⋯O hydrogen bonds, forming one-dimensional helical strands. nih.goviucr.org In a second polymorph, a different hydrogen-bonding motif is observed, where pairwise O—H⋯N interactions connect molecules into centrosymmetric dimers. nih.gov These dimers are further linked by weaker C—H⋯O and C—H⋯S interactions, highlighting the diversity of hydrogen bonds in directing crystal packing. nih.gov

Beyond hydrogen bonding, chalcogen bonding plays a crucial role in the structural chemistry of sulfur-containing heterocycles. acs.orgrsc.org Chalcogen bonds are noncovalent interactions involving a Group 16 element (like sulfur) as an electrophilic center. acs.org This electrophilicity arises from a region of positive electrostatic potential, known as a σ-hole, located on the sulfur atom along the extension of its covalent bonds. acs.orgufl.eduresearchgate.net This positive σ-hole can interact favorably with nucleophiles such as nitrogen, oxygen, or even other sulfur atoms. acs.orgnih.gov In the context of this compound, the two sulfur atoms of the dithiazinane ring are potential chalcogen bond donors, capable of forming directional S···N, S···O, or S···S interactions that can influence crystal engineering and molecular recognition. nih.gov The strength of these interactions is modulated by the substituents on the sulfur-containing ring, with electron-withdrawing groups enhancing the positive character of the σ-hole and thus the bond strength. nih.gov

Table 1: Common Intermolecular Interactions in Dithiazinane Derivatives
Interaction TypeDonorAcceptorDescriptionExample Compound
Hydrogen BondO—HOForms 1D helical chains in the crystal structure. nih.goviucr.orgMEA-dithiazine (Form I)
Hydrogen BondO—HNCreates centrosymmetric dimers. nih.govMEA-dithiazine (Form II)
Hydrogen BondC—HO, SWeaker interactions that connect primary supramolecular motifs. nih.govMEA-dithiazine (Form II)
Chalcogen Bond (σ-hole)C—S—CN, O, SDirectional interaction between the positive σ-hole on sulfur and a nucleophile. acs.orgnih.govGeneral for dithiazinanes

Polymorphism Studies of Dithiazine Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties like melting point, solubility, and stability. researchgate.netmdpi.commdpi.com Dithiazine derivatives have been shown to exhibit this behavior, with MEA-dithiazine serving as a well-documented example. nih.govresearchgate.net

Two crystalline polymorphs of MEA-dithiazine, denoted as form I and form II, have been identified and structurally characterized. researchgate.net The primary distinction between them lies in their crystal packing and, consequently, their intermolecular hydrogen bonding networks.

Form I crystallizes in the tetragonal space group I4₁/a. Its structure is characterized by O—H⋯O hydrogen bonds that connect molecules into infinite helical chains running along the c-axis. nih.goviucr.org The nitrogen atom of the dithiazinane ring does not participate as a hydrogen-bond acceptor in this form. iucr.org

Form II crystallizes in the orthorhombic space group Pbca. In this arrangement, molecules form centrosymmetric dimers via pairs of O—H⋯N hydrogen bonds. nih.gov This fundamental change in the primary hydrogen-bonding motif leads to a more densely packed and rigid three-dimensional structure, suggesting that form II is likely the more thermodynamically stable polymorph. iucr.org

The existence of these polymorphs underscores how subtle shifts in intermolecular interactions can lead to significant changes in the solid-state structure. researchgate.net Understanding the factors that control the crystallization of a specific polymorph is crucial for applications where consistent material properties are required.

Table 2: Crystallographic Data for MEA-dithiazine Polymorphs
ParameterForm IForm II
Crystal SystemTetragonalOrthorhombic
Space GroupI4₁/a nih.goviucr.orgPbca nih.gov
Primary H-Bond MotifO—H⋯O helical chains nih.goviucr.orgO—H⋯N centrosymmetric dimers nih.gov
Density (g cm⁻³)1.407 (at 173 K) iucr.org1.468 (at 150 K) iucr.org
Thermodynamic StabilityLikely less stable iucr.orgLikely more stable iucr.org

Computational Chemistry and Molecular Modeling for Conformational Landscape

Computational chemistry provides indispensable tools for exploring the complex conformational landscape of flexible molecules like this compound. wavefun.com These methods allow for the characterization of stable conformers, the energetics of interconversion pathways, and the detailed analysis of electronic structure, complementing and guiding experimental investigations. wavefun.comnih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, offer a first-principles approach to understanding molecular properties. northwestern.edunih.gov Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure, optimized geometries, and relative energies of different molecular conformations. nih.gov For this compound, QM calculations can accurately predict the energies of various chair and twist-boat conformations of the dithiazinane ring and the rotational barriers associated with the N-isopropyl bond.

Furthermore, QM methods are essential for analyzing non-covalent interactions. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative charge on the molecule can be visualized. ufl.edunih.gov This is particularly useful for identifying the positive σ-holes on the sulfur atoms, which are key to understanding their ability to act as chalcogen bond donors. ufl.edunih.gov Natural Bond Orbital (NBO) analysis can also be employed to quantify charge transfer between orbitals, providing a deeper understanding of the nature of both intermolecular and intramolecular interactions. nih.gov

Molecular Mechanics (MM) Simulations for Conformational Analysis

While QM methods are highly accurate, they can be computationally expensive for exploring extensive conformational space. Molecular Mechanics (MM) offers a more efficient alternative by using a classical force-field approach to calculate molecular energies. wavefun.comcwu.edu Molecular Dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, are particularly powerful for mapping the conformational landscape. nih.govmdpi.com

For a flexible system like the dithiazinane ring, MD simulations can reveal the dynamic interconversions between different conformers (e.g., chair-to-chair flips or chair-to-twist-boat transitions). nih.gov By running simulations at various temperatures, it is possible to overcome energy barriers and sample a wide range of conformations, providing a statistical distribution of conformer populations that can be compared with experimental data derived from techniques like NMR. nih.gov

Analysis of Intramolecular Interactions (e.g., N→P Pnicogen Interactions, S→phenyl interactions, σ-hole interactions)

The conformation of this compound is not only dictated by classic steric and torsional strains but also by subtle intramolecular interactions. A key interaction in this system involves the sulfur atoms' σ-holes. acs.orgnih.gov A σ-hole is a region of electron density depletion on an atom opposite to a covalent bond, resulting in a positive electrostatic potential. acs.orgresearchgate.net The divalent sulfur atoms in the dithiazinane ring possess two such σ-holes, which can engage in attractive electrostatic interactions with nearby intramolecular nucleophiles, such as the lone pair on the nitrogen atom or even electron-rich C-H bonds. acs.orgrsc.org These intramolecular chalcogen-type interactions can influence the conformational preferences of the ring and its substituents. DFT calculations are instrumental in characterizing these weak, directional interactions by mapping the electrostatic potential and calculating interaction energies. nih.gov

Table 3: Computational Methods and Their Applications to Dithiazinane Analysis
MethodPrimary ApplicationInformation Obtained
Quantum Mechanics (QM/DFT)Electronic Structure & EnergeticsOptimized geometries, relative conformer energies, reaction barriers, molecular electrostatic potential (σ-holes), orbital interactions (NBO). nih.govnorthwestern.edunih.gov
Molecular Mechanics (MM)Conformational SearchingRapid identification of low-energy conformers. cwu.edu
Molecular Dynamics (MD)Conformational DynamicsSimulation of molecular motion, pathways of conformational interconversion, population distributions of conformers. nih.govmdpi.com

Correlation of Computational Data with Experimental Spectroscopic and Crystallographic Findings

The ultimate validation of a computational model comes from its ability to reproduce and explain experimental observations. nih.gov For structural studies of dithiazinanes, there is a strong synergy between computational data and experimental findings from X-ray crystallography and NMR spectroscopy.

X-ray crystallography provides precise atomic coordinates in the solid state. nih.gov Computational methods can be used to calculate the geometry of an isolated molecule, and comparison with the crystal structure can reveal the effects of crystal packing forces on molecular conformation. nih.gov In the study of MEA-dithiazine polymorphs, computational exercises were used alongside experiments to better understand their solid-state properties and relative thermodynamic stability. researchgate.net

In solution, molecules are dynamic, and NMR spectroscopy provides information about the time-averaged structure. Computational methods, by predicting the relative energies and populations of different conformers, can help interpret complex NMR spectra. nih.gov Furthermore, theoretical calculations of NMR chemical shifts and coupling constants for specific conformers can be compared with experimental values to validate the predicted conformational equilibrium. This integrative approach, combining the strengths of both computational and experimental techniques, is essential for building a complete and accurate picture of the structural and conformational behavior of this compound. nih.gov

Coordination Chemistry and Ligand Properties of 1,3,5 Dithiazinane Systems

1,3,5-Dithiazinanes as Polydentate Ligands for Metal Coordination

The 1,3,5-dithiazinane ring system is inherently a potential polydentate ligand due to the presence of three heteroatoms—one nitrogen and two sulfur atoms—which can serve as donor sites for coordination with metal ions. researchgate.net The specific mode of coordination, whether monodentate, bidentate, or bridging, is influenced by several factors. These include the nature of the substituent on the nitrogen atom (the 'R' group in 5-R-1,3,5-dithiazinane), the specific metal center involved, and the reaction conditions.

In many documented complexes, the dithiazinane ligand coordinates to the metal center primarily through the ring's nitrogen atom, forming N-adducts. researchgate.net However, depending on the steric and electronic properties of pendant groups attached to the nitrogen, coordination can also involve other donor atoms, leading to chelation. For instance, ligands like 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) can coordinate through both the nitrogen and the oxygen of the ethanol (B145695) substituent, acting as a bidentate N,O-ligand. researchgate.net This flexibility allows 1,3,5-dithiazinanes to form a variety of stable complexes with diverse structural motifs. researchgate.net

Synthesis and Characterization of Metal Complexes with Dithiazinane Ligands

The synthesis of metal complexes with dithiazinane ligands typically involves the direct reaction of the N-substituted 1,3,5-dithiazinane with a suitable metal precursor, such as a metal halide or an organometallic compound. researchgate.netgrafiati.com These reactions are often carried out in an inert organic solvent.

Group 13 Elements: Research has demonstrated the formation of stable adducts between 5-methyl-1,3,5-dithiazinane (B58076) and various Group 13 Lewis acids, including trimethylaluminum (B3029685) (AlMe₃), dimethylaluminum chloride (AlMe₂Cl), aluminum trichloride (B1173362) (AlCl₃), and aluminum tribromide (AlBr₃). grafiati.comdntb.gov.ua In these cases, the dithiazinane acts as a Lewis base, donating its nitrogen lone pair to the electron-deficient aluminum center to form exclusively mono-N-adducts. researchgate.net Similar complexes have been reported with other Group 13 elements like indium. researchgate.net

Transition Metals: The coordination chemistry of 1,3,5-dithiazinanes extends to transition metals. For example, tin complexes have been synthesized where the dithiazinane ligand can lead to hypervalent tin atoms with penta- and hexacoordinate geometries. researchgate.net While detailed studies on 5-propan-2-yl-1,3,5-dithiazinane are not extensively documented, related N-substituted dithiazinanes have been used to form complexes with palladium (Pd) and platinum (Pt). dntb.gov.ua

Dithiazinane LigandMetal PrecursorResulting Complex TypeMetal Group
5-Methyl-1,3,5-dithiazinaneAlMe₃, AlMe₂Cl, AlCl₃, AlBr₃Mono-N-adductsGroup 13
5-Methyl-1,3,5-dithiazinaneInCl₃N-adductGroup 13
2-(1,3,5-Dithiazinan-5-yl)ethanolAlMe₃, AlMe₂ClN,O-chelated dimers and monomersGroup 13
Various DithiazinanesTin ChloridesMonodentate and bidentate complexesTransition Metal (Group 14)
Sulfanyl Pyrazole based LigandsPd(II), Pt(II)N,N'-chelated complexesTransition Metal (Group 10)

Structural Analysis of Dithiazinane-Metal Adducts and Complexes

Single-crystal X-ray diffraction is the definitive method for the structural analysis of dithiazinane-metal complexes in the solid state. These studies have provided detailed insights into bond lengths, bond angles, and coordination geometries.

A common structural feature is that the 1,3,5-dithiazinane ring typically adopts a chair conformation, which is its most stable form. researchgate.net Upon coordination to a metal center via the nitrogen atom, as seen in the aluminum adducts of 5-methyl-1,3,5-dithiazinane, the ring's chair conformation is generally maintained. researchgate.net

In complexes derived from 2-(1,3,5-dithiazinan-5-yl)ethanol and aluminum reagents, both monomeric and dimeric structures have been observed. researchgate.net The monomeric complexes feature tetracoordinated aluminum atoms, while the dimeric structures contain pentacoordinated aluminum centers, with the ligands bridging two metal atoms. researchgate.net This results in a spiranic structure centered at the nitrogen atom. The coordination can be further stabilized by intramolecular or intermolecular interactions, such as hydrogen bonds. researchgate.netresearchgate.net

Complex TypeMetal CenterCoordination NumberKey Structural Features
[AlY₂Cl(5-methyl-1,3,5-dithiazinane)]Aluminum (Al)4 (Tetracoordinated)Mono-N-adduct; Dithiazinane ring in chair conformation.
[O-(AlMeY)-2-(1,3,5-dithiazinan-5-yl)ethanolate]₂Aluminum (Al)5 (Pentacoordinated)Dimeric structure; N,O-chelation; Nitrogen-based spiranic center.
[Sn(IV) complexes]Tin (Sn)5 or 6 (Penta- or Hexacoordinate)Hypervalent tin atom; Monodentate or bidentate coordination.

Reactivity and Potential Catalytic Applications of Dithiazinane-Metal Complexes

The reactivity of dithiazinane-metal complexes is an emerging area of interest. The ability of transition metals and their compounds to act as catalysts is well-established, often stemming from their capacity to exist in various oxidation states and to activate substrates upon coordination. libretexts.org

While the primary focus of many studies has been on the synthesis and structure of dithiazinane complexes, their potential as catalysts is being explored. Salts of transition metals and rare-earth metals have been shown to be effective catalysts for the synthesis of N-substituted 1,3,5-dithiazinanes themselves. researchgate.net This suggests that the reverse reactions or other transformations could be catalyzed by pre-formed dithiazinane-metal complexes.

The development of catalysts for various organic transformations, such as hydrogenation or carbon-carbon bond formation, is a significant goal in chemistry. umsystem.edunih.gov The structural versatility of dithiazinane ligands, allowing for fine-tuning of the steric and electronic environment around a metal center, makes them promising candidates for the design of new homogeneous catalysts. For instance, palladium and platinum complexes are renowned for their catalytic prowess in cross-coupling reactions, and dithiazinane-based Pd(II) and Pt(II) complexes have been synthesized. dntb.gov.ua Further investigation into the reactivity of these and other dithiazinane-metal adducts could unveil novel catalytic applications, contributing to the development of more efficient and selective chemical processes. researchgate.net

Advanced Chemical Functionalization of 5 Propan 2 Yl 1,3,5 Dithiazinane

Derivatization at the Nitrogen Atom (N-alkylation, N-acylation, etc.)

The nitrogen atom at the 5-position of the 1,3,5-dithiazinane ring is a key site for functionalization due to its nucleophilic character. This allows for a variety of derivatization reactions, including N-alkylation and N-acylation, to introduce diverse substituents onto the heterocyclic core.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. A study on the multicomponent heterocyclization of amides with formaldehyde (B43269) and hydrogen sulfide (B99878) demonstrated the synthesis of a series of 5-acyl-1,3,5-dithiazinanes. While this study did not specifically use isopropylamine (B41738) as the starting material, the methodology is broadly applicable to primary amines. The reaction involves the cyclothiomethylation of amides, leading to the formation of N-acylated dithiazinanes. This approach highlights a direct route to incorporating carbonyl functionalities, which can serve as handles for further chemical transformations.

N-Alkylation: The synthesis of N-alkyl derivatives of 1,3,5-dithiazinane is a common strategy to modify the properties of the parent heterocycle. For example, 5-benzyl-1,3,5-dithiazinane has been synthesized by reacting N-benzylamine with formaldehyde and sodium hydrosulfide. mdpi.comresearchgate.net This general synthetic route, involving the reaction of a primary amine (like isopropylamine) with formaldehyde and a sulfide source, is the fundamental method for creating 5-alkyl-1,3,5-dithiazinanes. researchgate.net Further alkylation at the nitrogen atom of a pre-formed dithiazinane can also be achieved, although the primary synthesis route is more direct for N-monosubstituted products. The quaternization of the nitrogen atom to form ammonium (B1175870) salts has also been reported, such as in the case of 5-phenyl-5-tetradecyl-1,3,5-dithiazinan-5-ium bromide, which demonstrates the nitrogen's ability to participate in forming cationic species. researchgate.net

The table below summarizes representative N-functionalized 1,3,5-dithiazinane derivatives reported in the literature, illustrating the scope of derivatization at the nitrogen atom.

Starting Amine/AmideReagentsProductReference
BenzylamineFormaldehyde, Sodium Hydrosulfide5-Benzyl-1,3,5-dithiazinane mdpi.comresearchgate.net
Phenylamine, Tetradecyl bromideFormaldehyde, H₂S5-Phenyl-5-tetradecyl-1,3,5-dithiazinan-5-ium bromide researchgate.net
Various AmidesFormaldehyde, H₂S, BuONa5-Acyl-1,3,5-dithiazinanesN/A

Transformations Involving the Sulfur Atoms of the Dithiazinane Ring

The two sulfur atoms at the 1- and 3-positions of the dithiazinane ring are susceptible to oxidation, a common transformation for sulfide-containing compounds. This functionalization can significantly alter the electronic properties, polarity, and steric profile of the molecule.

The primary metabolic pathway for dithiazine derivatives is expected to involve S-oxidation, leading to the formation of the corresponding sulfoxides and, subsequently, sulfones. inchem.org This biological transformation highlights the inherent reactivity of the sulfur atoms. In a laboratory setting, various oxidizing agents can be employed to achieve this transformation with controlled selectivity.

Studies on analogous 1,3-dithia compounds, such as 1,3-bis(methylthio)propane (B1594173) and meso-4,6-dimethyl-1,3-dithiane, provide valuable insights into the oxidation of the dithiazinane ring. d-nb.info The choice of oxidant plays a crucial role in the product distribution:

Hydrogen Peroxide (H₂O₂): Tends to produce sulfoxides with minimal overoxidation, making it a suitable reagent for accessing the monosulfoxide or bissulfoxide derivatives. d-nb.info

Sodium Periodate (NaIO₄): Shows good selectivity for forming bissulfoxides when used in stoichiometric amounts (e.g., 2 equivalents). d-nb.info

meta-Chloroperbenzoic Acid (mCPBA): A powerful oxidant that can lead to a mixture of sulfoxides and sulfones. d-nb.info

Potassium Permanganate (KMnO₄): A strong oxidizing agent that preferentially yields sulfones, often bypassing the intermediate sulfoxide (B87167) stage. d-nb.info

The stepwise oxidation of 5-propan-2-yl-1,3,5-dithiazinane would first yield the mono-S-oxide, which can exist as different stereoisomers. Further oxidation would lead to the bissulfoxide and subsequently to sulfoxide-sulfone and bissulfone derivatives. These oxidized species have increased polarity and potential for hydrogen bonding, which can be useful for modifying the physicochemical properties of the parent compound. google.com

The table below outlines the expected products from the oxidation of the dithiazinane sulfur atoms based on analogous systems.

Oxidizing AgentExpected Major Product(s)Reference
1 eq. H₂O₂ / NaIO₄This compound-1-oxide d-nb.info
2 eq. NaIO₄This compound-1,3-dioxide d-nb.info
Excess KMnO₄This compound-1,1,3,3-tetraoxide d-nb.info

Modifications of the Isopropyl Group for New Chemical Entities

The functionalization of the isopropyl group attached to the nitrogen atom at the C5 position represents a potential avenue for creating novel derivatives of this compound. This would involve the chemical modification of the C-H bonds of the isopropyl moiety.

However, based on a thorough review of the available scientific literature, there is currently no specific information documented regarding the direct functionalization of the C5-alkyl substituent on the 1,3,5-dithiazinane ring. Chemical literature often focuses on the more reactive heteroatom sites (N and S) or the methylene (B1212753) carbons within the ring (C2, C4, C6). While methods for C-H functionalization of alkyl groups exist in organic chemistry, their application to the isopropyl group of this specific heterocyclic system has not been reported. For related heterocycles like Boc-1,3-oxazinanes, regio- and enantioselective C-H functionalization has been achieved at positions alpha to the heteroatoms within the ring, but not typically on N-alkyl groups. nih.gov

Therefore, the development of synthetic methodologies to selectively modify the isopropyl group of this compound remains an unexplored area of research that could lead to new chemical entities.

Formation of Fused Heterocyclic Architectures Incorporating the Dithiazinane Core

Building fused ring systems onto the 1,3,5-dithiazinane core is a sophisticated strategy for creating complex polycyclic architectures. These reactions typically involve the cyclization of appropriately substituted dithiazinane derivatives or the construction of the dithiazine ring as part of a multicomponent reaction that simultaneously forms the fused system.

One notable example involves the synthesis of pyrazolo[3,4-e] mdpi.comresearchgate.netresearchgate.netdithiazines. researchgate.net This process starts with (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which react with diethylamine (B46881) and are subsequently treated with concentrated sulfuric acid. This sequence leads to the formation of a fused system containing a dithiazine ring. Although this method builds the dithiazine ring during the process rather than functionalizing a pre-existing one, it demonstrates a valid synthetic route to architectures incorporating the dithiazine core. researchgate.net

Thermolysis of these pyrazolo[3,4-e] mdpi.comresearchgate.netresearchgate.netdithiazines can lead to ring-contracted products, while reactions with active sulfur can result in ring expansion to form pyrazolo[3,4-f] mdpi.comresearchgate.netresearchgate.netorganic-chemistry.orgtrithiazepines, showcasing the rich chemistry of these fused systems. researchgate.net Other complex heterocyclic systems can also be accessed through transformations of related dithiazole compounds, which can be considered precursors to dithiazine structures. nih.gov

While direct fusion reactions starting from this compound are not explicitly detailed, the synthesis of related fused dithiazines illustrates the potential for creating such complex molecules.

Stereoselective Functionalization Approaches

Stereoselectivity is a critical aspect of modern synthetic chemistry, particularly for applications in life sciences. For this compound, stereochemical considerations arise from the conformation of the six-membered ring and the potential for creating new stereocenters during functionalization.

The 1,3,5-dithiazinane ring typically adopts a chair conformation. In the case of N-isopropyl derivatives, conformational studies have shown that borane (B79455) adducts can lock the ring into specific conformations, with N-isopropyl groups potentially favoring an axial position for the borane adduct. This demonstrates that the stereoelectronics of the ring can be influenced and studied through the formation of adducts with Lewis acids. researchgate.net

The synthesis of enantiomerically pure dithiazinanes can be achieved by starting with chiral primary amines. For instance, using enantiomerically pure (S)-1-chloro-propylamine hydrochloride in reactions with formaldehyde can produce chiral 5-(1-chloropropyl)- mdpi.comresearchgate.netorganic-chemistry.org-dithiazinanes. dntb.gov.ua This principle can be directly extended to the use of chiral isopropylamine derivatives to synthesize stereochemically defined this compound analogues.

Furthermore, functionalization at the C2 position of the ring has been explored. For example, the synthesis of derivatives like (R)-2-(5-methyl-1,3,5-dithiazinan-2-yl)-1-phenylethan-1-ol introduces a new stereocenter onto the dithiazinane scaffold, highlighting the potential for diastereoselective reactions. researchgate.net These chiral dithiazinane derivatives can then be used as ligands for metals or as building blocks for more complex chiral molecules.

Applications of 1,3,5 Dithiazinanes in Chemical Processes and Technologies

Role in Hydrogen Sulfide (B99878) Scavenging in Industrial Operations

One of the most critical applications of 1,3,5-dithiazinane derivatives is in the removal of hydrogen sulfide (H₂S) from hydrocarbon streams in the oil and gas industry. aau.dk H₂S is a toxic, corrosive, and undesirable impurity that must be removed to meet safety and quality specifications. aau.dkresearchgate.net Triazine-based scavengers, which lead to the formation of dithiazinanes, are widely used for this purpose due to their operational simplicity. aau.dk

Mechanisms of Dithiazine Formation and Scavenging Efficiency

The scavenging of H₂S by certain triazine precursors, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), proceeds through a chemical reaction that forms a dithiazine derivative. hw.ac.ukresearchgate.net The reaction mechanism involves the substitution of the amine groups in the triazine ring with sulfur atoms from H₂S. hw.ac.uk The process is irreversible, forming a new carbon-sulfur bond and effectively sequestering the H₂S as a more stable organic sulfide. hw.ac.uk

The efficiency of this scavenging process is influenced by several factors, including the rate of H₂S absorption and the kinetics of the subsequent aqueous-phase reaction with the scavenger. aau.dk While the reaction is generally effective, the formation of the dithiazine byproduct is a key step. researchgate.net Interestingly, the intermediate thiadiazine, which would result from the substitution of a single sulfur atom, is rarely observed, suggesting it is more reactive towards H₂S than the original triazine and is quickly converted to the dithiazine. hw.ac.uk

Mitigation of Solid Byproduct Formation (Amorphous Dithiazine)

A significant operational challenge associated with the use of certain triazine-based H₂S scavengers is the formation of solid byproducts, specifically amorphous polymeric dithiazine (apDTZ). onepetro.orgresearchgate.net This solid material can precipitate out of solution and cause fouling in pipelines, valves, and other equipment, leading to costly operational disruptions. hw.ac.uk The polymerization is particularly problematic when the dithiazine molecule contains a terminal hydroxyl functionality, as in the case of 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine formed from MEA-triazine. hw.ac.uk

Research efforts have focused on understanding and mitigating the formation of these amorphous dithiazine solids. google.com Strategies include the development of alternative scavenger chemistries that produce more soluble byproducts and the use of additives to inhibit the crystallization and polymerization of the dithiazine. researchgate.net For instance, the use of triethylene glycol in a triazine formulation has been explored to delay the formation of amorphous dithiazine by increasing its solubility in the aqueous medium. hw.ac.uk Additionally, methods for the reactive dissolution of existing apDTZ deposits using strong oxidizing agents like per(oxy)acetic acid have been investigated. hw.ac.uk

Below is a table summarizing the effects of different solvents on the formation of amorphous dithiazine, illustrating one approach to mitigation research.

SolventConcentration Effect on Amorphous Dithiazine Formation
No Solvent Significant formation, especially with heating.
Increasing Solvent Amounts Can reduce or prevent amorphous dithiazine formation depending on the solvent. google.com
Triethylene Glycol Can delay or inhibit formation by increasing dithiazine solubility. hw.ac.uk

This table is based on findings related to the mitigation of amorphous dithiazine formation. hw.ac.ukgoogle.com

Utility as Synthetic Building Blocks in Organic Synthesis

The 1,3,5-dithiazinane ring system serves as a valuable scaffold in organic synthesis. These heterocyclic compounds can be used as starting materials or intermediates for the construction of more complex molecules. The presence of nitrogen and two sulfur atoms within the six-membered ring provides unique reactivity.

Formaldehyde (B43269) is a key C1 building block in the synthesis of a wide array of products, including 1,3,5-dithiazinanes. researchgate.net The versatility of 1,3,5-dithiazinanes as synthetic intermediates is enhanced by the potential for functionalization at various positions on the ring. researchgate.net

Application as Corrosion Inhibitors in Petroleum Systems

Compounds containing nitrogen and sulfur atoms, such as 1,3,5-dithiazinanes, are recognized as effective corrosion inhibitors, particularly in acidic environments encountered in the oil and gas industry. researchgate.netmdpi.com These molecules can adsorb onto the surface of metals, like carbon steel, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (N, S) which can act as active centers for adsorption. bohrium.com Research has shown that certain 1,3,5-dithiazinane derivatives exhibit significant corrosion inhibition efficiency. researchgate.net For example, a study on 5-phenyl-1,3,5-dithiazinane demonstrated that its inhibition efficiency increased with higher concentrations. researchgate.net The combination of a heterocyclic ring with other functional groups, such as a quaternary ammonium (B1175870) salt, can further enhance the anti-corrosion effect. researchgate.net

The table below presents data on the corrosion inhibition efficiency of a synthesized 1,3,5-dithiazinane derivative.

CompoundTemperature (K)Inhibition Efficiency (%)
5-Phenyl-1,3,5-dithiazinane 29867.2
32364
5-phenyl-5-tetradecyl-1,3,5-dithiazinan-5-ium bromide 29886.8

This data is derived from a study on the corrosion inhibition of carbon steel in 2 M hydrochloric acid. researchgate.net

Function as Sorbents for Precious Metals

While direct evidence for "5-Propan-2-yl-1,3,5-dithiazinane" as a sorbent for precious metals is not extensively documented in the provided search results, the general class of compounds containing sulfur and nitrogen ligands has shown potential for metal ion complexation. The sulfur atoms in the dithiazinane ring, with their available lone pairs of electrons, could potentially coordinate with precious metal ions. This application remains an area for further exploration.

Contribution to Odorant Chemistry (Chemical Synthesis of Aroma Compounds)

Derivatives of 1,3,5-dithiazine are known to contribute to the aroma profiles of various foods and are synthesized for use as flavor chemicals. perfumerflavorist.com These compounds are often characterized by sulfurous, and sometimes meaty or roasted, notes. For instance, 2,4,6-trimethyldihydro-1,3,5-dithiazine is noted for its application in fruity and roasted flavor formulations. perfumerflavorist.com Another example, pyrrolidino[1,2-e]-4H-2,4-dimethyl-1,3,5-dithiazine, is recognized as having the typical flavor of cooked shellfish and possesses an extremely low odor perception threshold. semanticscholar.org

The synthesis of these aroma compounds often involves the reaction of aldehydes with hydrogen sulfide and an amine source. perfumerflavorist.com The specific substituents on the dithiazine ring determine the resulting aroma profile. While the specific contribution of this compound to odorant chemistry is not detailed, the broader class of 1,3,5-dithiazinanes is clearly significant in the creation of synthetic flavors. perfumerflavorist.com

Emerging Research Directions and Future Outlook for 5 Propan 2 Yl 1,3,5 Dithiazinane

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,3,5-dithiazinanes often involves the reaction of an amine, an aldehyde (commonly formaldehyde), and a sulfur source like hydrogen sulfide (B99878). Current time information in Chatham County, US.researchgate.net These methods, while effective, can involve hazardous reagents and produce byproducts. A significant area of emerging research is the development of more sustainable and efficient synthetic routes.

Multicomponent Reactions: One promising approach is the use of one-pot multicomponent reactions. researchgate.net These reactions, which bring together three or more reactants in a single step, are inherently more atom-economical and can reduce waste by minimizing intermediate purification steps. For the synthesis of 5-Propan-2-yl-1,3,5-dithiazinane, a one-pot reaction involving isopropylamine (B41738), formaldehyde (B43269), and a suitable sulfur donor would be a key area of investigation. Research into optimizing catalysts and reaction conditions for such multicomponent syntheses is crucial for improving yields and selectivity. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov This includes the use of environmentally benign solvents (such as water or ethanol), lower reaction temperatures, and catalyst systems with reduced environmental impact. For instance, the use of solid acid catalysts or phase-transfer catalysts could offer greener alternatives to traditional methods. researchgate.net The development of catalytic systems that are recyclable and operate under mild conditions is a primary goal in the sustainable synthesis of this compound and its derivatives. researchgate.net

Synthetic ApproachReactantsPotential Advantages
Multicomponent Reaction Isopropylamine, Formaldehyde, Hydrogen Sulfide (or equivalent)High atom economy, reduced waste, operational simplicity.
Catalytic Transamination N-methyl-1,3,5-dithiazinane, IsopropylamineAvoids the use of gaseous H2S and formaldehyde directly. semanticscholar.org
Green Solvent Synthesis Reactants in water or ethanol (B145695)Reduced environmental impact, safer reaction conditions.

In-Depth Mechanistic Studies for Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, detailed mechanistic studies of its formation and subsequent reactions are a critical area for future research.

Formation Mechanism: The formation of the 1,3,5-dithiazinane ring is believed to proceed through a series of condensation and cyclization steps. Computational studies on related systems, such as the reaction of triazines with hydrogen sulfide to form dithiazines, suggest a stepwise mechanism involving protonation, ring-opening, and subsequent reaction with the sulfur nucleophile. hw.ac.uk Similar detailed mechanistic investigations, combining experimental techniques like kinetic studies and isotopic labeling with computational modeling, are needed to elucidate the precise pathway for the formation of this compound.

Functionalization Mechanisms: Understanding the mechanisms of functionalization reactions at different positions of the dithiazinane ring is also crucial. For instance, the mechanism of C-H activation at the C-2 or C-4/C-6 positions would provide valuable insights for developing selective functionalization strategies. nih.gov Mechanistic studies on the coordination of the dithiazinane ring to metal centers will be vital for designing new catalysts and materials.

Exploration of Advanced Functionalization Strategies

The ability to selectively introduce new functional groups onto the this compound scaffold is key to unlocking its full potential. Research in this area is focused on developing advanced functionalization strategies that offer high selectivity and efficiency.

C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. nih.gov For this compound, research into the selective C-H activation and subsequent functionalization of the methylene (B1212753) groups at the C-2, C-4, and C-6 positions is a promising avenue. This could lead to the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom-containing groups, thereby expanding the chemical space accessible from this scaffold.

Functionalization of the Isopropyl Group: While functionalization of the heterocyclic ring is a primary focus, the isopropyl group also presents opportunities for modification. Strategies for the selective functionalization of the isopropyl moiety could lead to the synthesis of novel derivatives with unique properties.

Functionalization StrategyTarget PositionPotential Introduced Groups
C-H Arylation C-2, C-4, C-6Phenyl, substituted phenyls
C-H Alkylation C-2, C-4, C-6Methyl, ethyl, other alkyl groups
Directed Functionalization Specific C-H bondVarious functional groups guided by a directing group

Design of Novel Chemical Entities with Tunable Properties

The 1,3,5-dithiazinane ring can serve as a versatile building block for the construction of more complex molecules with tailored properties. The isopropyl group in this compound can influence the steric and electronic properties of such novel entities.

Multipodal Ligands: Research has shown that 1,3,5-dithiazinanes can be used to create multipodal ligands by substitution at the C-2 position. researchgate.net For example, reaction with silicon or tin halides can lead to the formation of bis-, tris-, and tetrakis-(dithiazinanyl) silanes and stannanes. researchgate.net The use of this compound in such reactions could lead to new multipodal ligands with specific coordination properties dictated by the steric bulk of the isopropyl group.

Supramolecular Chemistry: The dithiazinane ring, with its combination of donor (nitrogen and sulfur) and acceptor sites, is a potential candidate for applications in supramolecular chemistry. The design of macrocycles and cages incorporating the this compound unit could lead to new host-guest systems with interesting recognition properties.

Expanded Applications in Specialized Chemical Technologies

The unique structural and electronic properties of this compound and its derivatives suggest potential applications in a variety of specialized chemical technologies.

Coordination Chemistry and Catalysis: The nitrogen and sulfur atoms of the dithiazinane ring can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes. researchgate.net The resulting metal complexes could find applications in catalysis. For example, rhodium complexes of N-heterocycles have been shown to be effective catalysts for C-H activation. thieme-connect.com The synthesis and catalytic activity of metal complexes of this compound is a promising area for future research.

Materials Science: The incorporation of the this compound unit into polymers or other materials could lead to novel properties. For instance, sulfur-containing polymers are known for their unique optical and electronic properties. The potential for dithiazinane derivatives to act as corrosion inhibitors has also been explored, suggesting applications in materials protection. researchgate.net

Q & A

Basic Questions

Q. What are the most effective synthetic routes for 5-Propan-2-yl-1,3,5-dithiazinane, and how can reaction yields be optimized?

  • Methodological Answer : The transamination of N-methyl-1,3,5-dithiazinane with arylamines/hydrazines using transition metal catalysts (e.g., Sm(NO₃)₃·6H₂O or CoCl₂) is a robust approach. Key parameters include:

  • Catalyst loading : 5 mol% for high selectivity.
  • Temperature : 20°C to avoid side reactions.
  • Solvent : CHCl₃ or DMF, depending on substrate solubility.
  • Monitoring : Use ¹H/¹³C NMR to track methylene proton shifts (δ 4.2–4.9 ppm) and confirm dithiazinane ring formation .
  • Yields typically range from 64% to 82%, with optimized conditions reported for aryl substituents .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Identify characteristic singlets for methylene protons adjacent to sulfur/nitrogen (δ 3.7–4.9 ppm). Splitting patterns distinguish aromatic substituents (e.g., δ 6.7–8.3 ppm for benzodithidiazonine derivatives) .
  • ¹³C NMR : Triplet signals at δ 32–55 ppm confirm dithiazinane carbons .
  • MS : Molecular ion peaks (e.g., m/z 212 [M⁺]) and fragmentation patterns (e.g., m/z 134 [M-SCH₂S]⁺) validate molecular weight and stability .

Q. What experimental setups are recommended for assessing the antibacterial activity of dithiazinanes?

  • Methodological Answer :

  • Paper disk method : Impregnate filter disks with synthesized compounds (e.g., 5-Phenyl derivatives) and measure inhibition zones against Staphylococcus epidermis and Escherichia coli.
  • Controls : Use standard antibiotics (e.g., ampicillin) and solvent-only disks.
  • Data interpretation : Correlate inhibition zones with substituent effects (e.g., sulfur/nitrogen moieties enhance activity) .

Advanced Research Questions

Q. How do transition metal catalysts influence the mechanism of transamination in dithiazinane synthesis?

  • Methodological Answer :

  • Coordination studies : Sm³⁺ binds to the lone pair of arylamine nitrogen, weakening the N–H bond and facilitating nucleophilic substitution. NMR shifts (e.g., upfield δ for coordinated NH₂) confirm intermediate complexes .
  • Kinetic analysis : Compare turnover frequencies (TOFs) for Sm(NO₃)₃·6H₂O (68% yield) vs. CoCl₂ (75% yield) to assess catalyst efficiency.
  • Computational modeling : Use density-functional theory (DFT) to map activation barriers for metal-assisted pathways .

Q. How can computational tools predict the electronic properties and collision cross-sections of dithiazinanes?

  • Methodological Answer :

  • Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites.
  • Collision cross-sections : Molecular dynamics (MD) simulations with optimized force fields (e.g., AMBER) predict CCS values for mass spectrometry applications .
  • Case study : 5-Methyl-1,3,5-dithiazinane shows distinct ESP localization at sulfur atoms, correlating with reactivity in transamination .

Q. What strategies resolve contradictions in spectroscopic data for dithiazinane derivatives?

  • Methodological Answer :

  • Iterative refinement : Reconcile NMR/MS discrepancies (e.g., unexpected splitting) by re-evaluating sample purity (TLC) or solvent effects (DMSO vs. CDCl₃) .
  • Mixed-methods analysis : Combine XRD for crystallographic validation with DFT-optimized structures to confirm bond angles/distances .
  • Case example : Broadened ¹H NMR signals in benzodithidiazonine derivatives were resolved by variable-temperature NMR, confirming dynamic ring puckering .

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